molecular formula C23H22ClN5OS B11432117 2-Benzothiazol-2-yl-4-chloro-5-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one

2-Benzothiazol-2-yl-4-chloro-5-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one

Cat. No.: B11432117
M. Wt: 452.0 g/mol
InChI Key: VOWCHFVIRONTHI-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a benzothiazole moiety, a chlorinated pyridazine ring, and a piperazine group substituted with a dimethylphenyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorinated pyridazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole moiety can yield benzothiazole sulfoxides or sulfones, while nucleophilic substitution of the chlorinated pyridazine ring can yield various substituted pyridazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes like DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . The compound may also interact with other proteins and enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the chlorinated pyridazine ring and the dimethylphenyl-substituted piperazine group makes it distinct from other benzothiazole derivatives .

Properties

Molecular Formula

C23H22ClN5OS

Molecular Weight

452.0 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazin-3-one

InChI

InChI=1S/C23H22ClN5OS/c1-15-7-8-16(2)18(13-15)27-9-11-28(12-10-27)19-14-25-29(22(30)21(19)24)23-26-17-5-3-4-6-20(17)31-23/h3-8,13-14H,9-12H2,1-2H3

InChI Key

VOWCHFVIRONTHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=NC5=CC=CC=C5S4)Cl

Origin of Product

United States

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